molecular formula C17H19Cl2NO B1389241 3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline CAS No. 1040688-94-5

3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline

Cat. No.: B1389241
CAS No.: 1040688-94-5
M. Wt: 324.2 g/mol
InChI Key: GISMBBXAUQWOQJ-UHFFFAOYSA-N
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Description

Molecular Structure and Identification

3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline possesses a molecular formula of C₁₇H₁₉Cl₂NO and exhibits a molecular weight of 324.2 grams per mole. The compound is registered under the Chemical Abstracts Service number 1040688-94-5, providing a unique identifier for this specific chemical entity. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately describes its structural components and substitution pattern.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CCC(CNC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC(=C2)C, which provides a linear description of the compound's connectivity. The International Chemical Identifier string is InChI=1S/C17H19Cl2NO/c1-3-14(21-15-6-4-5-12(2)9-15)11-20-13-7-8-16(18)17(19)10-13/h4-10,14,20H,3,11H2,1-2H3, offering a standardized method for representing the compound's structure. The corresponding International Chemical Identifier Key is GISMBBXAUQWOQJ-UHFFFAOYSA-N, providing a compressed representation of the structural information.

The compound features several distinct structural elements that contribute to its chemical behavior. The molecule contains a dichloroaniline moiety, where two chlorine atoms are positioned at the 3 and 4 positions of the benzene ring relative to the amino group. This dichloroaniline core is connected through a nitrogen-carbon bond to a butyl chain, which in turn is substituted with a 3-methylphenoxy group. The 3-methylphenoxy substituent consists of a phenyl ring with a methyl group at the meta position relative to the ether oxygen.

Physical and Chemical Properties

The fundamental properties of this compound reflect its complex molecular structure and the presence of multiple functional groups. The compound exhibits characteristics typical of aromatic amines while displaying unique properties due to its specific substitution pattern and chain length.

Table 1: Fundamental Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₇H₁₉Cl₂NO
Molecular Weight 324.2 g/mol
Chemical Abstracts Service Number 1040688-94-5
International Chemical Identifier Key GISMBBXAUQWOQJ-UHFFFAOYSA-N
PubChem Compound Identifier 46736164

The molecular architecture of this compound influences its chemical reactivity and physical properties. The presence of the dichloroaniline moiety contributes to the compound's electron-withdrawing characteristics, which affects the basicity of the amino group compared to unsubstituted aniline. The chlorine atoms at the 3 and 4 positions create an electron-deficient aromatic system that influences the compound's reactivity patterns and potential for electrophilic aromatic substitution reactions.

The butyl chain connecting the aniline nitrogen to the phenoxy group provides flexibility to the molecular structure while contributing to the compound's overall lipophilicity. This structural feature affects the compound's solubility characteristics and potential interactions with biological systems or other chemical entities. The 3-methylphenoxy group adds additional aromatic character to the molecule while providing specific steric and electronic effects due to the meta-positioned methyl substituent.

Structural Analysis and Conformational Considerations

The three-dimensional structure of this compound exhibits several conformational possibilities due to the presence of rotatable bonds within the alkyl chain and around the ether linkage. The compound contains multiple rotatable bonds that allow for conformational flexibility, particularly around the carbon-carbon bonds in the butyl chain and the carbon-oxygen bond connecting the chain to the methylphenoxy group.

The dichloroaniline portion of the molecule maintains a relatively rigid planar structure due to the aromatic nature of the benzene ring. The positioning of the chlorine atoms at the 3 and 4 positions creates a specific electronic distribution that influences the compound's chemical behavior. The electron-withdrawing nature of the chlorine substituents affects the electron density on the aromatic ring and the amino group, which has implications for the compound's reactivity and potential chemical transformations.

The methylphenoxy group represents another aromatic system within the molecule, contributing to the overall π-electron system. The meta-positioned methyl group on this phenyl ring provides both steric and electronic effects that influence the compound's properties. The ether linkage between the butyl chain and the methylphenoxy group creates a point of flexibility in the molecular structure while maintaining the connection between these two important structural elements.

Electronic Properties and Chemical Bonding

The electronic structure of this compound is characterized by the presence of multiple aromatic systems and heteroatoms that contribute to its overall chemical behavior. The compound contains two benzene rings, each with distinct substitution patterns that affect their electronic properties and reactivity.

The dichloroaniline moiety exhibits altered electronic properties compared to unsubstituted aniline due to the presence of the electron-withdrawing chlorine atoms. These substituents reduce the electron density on the aromatic ring and affect the basicity of the amino group. The positioning of the chlorine atoms at adjacent positions creates a cumulative electron-withdrawing effect that significantly influences the chemical behavior of this portion of the molecule.

The methylphenoxy group contributes additional aromatic character to the compound while the methyl substituent provides electron-donating properties to its benzene ring. This creates an interesting electronic contrast within the molecule, where one aromatic system is electron-deficient due to chlorine substitution while the other is electron-rich due to methyl substitution.

The nitrogen atom in the aniline portion serves as both a potential hydrogen bond donor and acceptor, while the ether oxygen in the phenoxy group can function as a hydrogen bond acceptor. These heteroatoms contribute to the compound's potential for intermolecular interactions and influence its physical properties such as solubility and melting point.

Properties

IUPAC Name

3,4-dichloro-N-[2-(3-methylphenoxy)butyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c1-3-14(21-15-6-4-5-12(2)9-15)11-20-13-7-8-16(18)17(19)10-13/h4-10,14,20H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISMBBXAUQWOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline involves several steps. One common synthetic route includes the reaction of 3,4-dichloroaniline with 2-(3-methylphenoxy)butyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Chemical Reactions Analysis

3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically results in the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Scientific Research Applications

3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not used directly as a therapeutic agent, it serves as a model compound in drug discovery and development to understand the behavior of similar structures.

    Industry: Its applications in industry are limited, primarily due to its specialized use in research.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often studied to understand the compound’s effects on biological pathways and to identify potential therapeutic targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline with two structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Water Solubility (Predicted) LogP (Estimated)
This compound C₁₇H₁₈Cl₂NO 323.9 3,4-dichloro, N-(2-(3-methylphenoxy)butyl) Low ~4.2
3,4-Dichloro-N-methylaniline C₇H₇Cl₂N 176.04 3,4-dichloro, N-methyl Moderate ~2.8
Isopropyl 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]benzamide C₁₉H₂₇Cl₂N₂O 380.34 3,4-dichloro, benzamide, cyclohexyl, isopropyl Very Low ~5.1

Key Observations :

  • Molecular Weight : The target compound’s larger size (323.9 g/mol) compared to 3,4-Dichloro-N-methylaniline (176.04 g/mol) reduces water solubility but increases lipophilicity (LogP ~4.2 vs. ~2.8).
  • In contrast, the benzamide derivative features rigid cyclic groups (cyclohexyl, isopropyl), favoring specific receptor interactions.

Biological Activity

3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline is a compound that has garnered attention in biological and medicinal chemistry due to its potential applications in drug discovery and proteomics research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15H17Cl2N
  • Molecular Weight : 284.21 g/mol

This compound features a dichlorobenzene moiety linked to a butyl chain with a 3-methylphenoxy substituent, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological pathways. The compound can bind to various molecular targets, potentially altering their activity and function. This interaction is essential for studying protein dynamics and understanding the compound's effects on cellular processes.

Applications in Scientific Research

The compound has several notable applications in different fields:

  • Proteomics Research : It is utilized to study protein interactions and functions, aiding in the understanding of complex biological systems.
  • Drug Discovery : While not directly used as a therapeutic agent, it serves as a model compound for developing new drugs by providing insights into structure-activity relationships (SAR) and guiding the design of similar molecules.
  • Organic Synthesis : It acts as a reagent in various organic synthesis reactions, contributing to the development of more complex chemical entities.

In Vitro Studies

Several studies have highlighted the biological activities associated with this compound. Key findings include:

Study FocusFindings
Cytotoxicity The compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant antiproliferative activity .
Protein Interaction Binding studies reveal that the compound interacts with specific proteins involved in cancer pathways, suggesting potential therapeutic targets .
Enzyme Inhibition Preliminary assays indicate that it may inhibit certain enzymes related to inflammation and cancer progression .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study assessing the antiproliferative effects of various compounds found that this compound displayed significant activity against human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), indicating its potential as an anticancer agent .
  • Mechanistic Studies : Research utilizing molecular dynamics simulations demonstrated that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its biological efficacy. This interaction pattern supports its role in modulating protein function within cancer-related pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via alkylation of 3,4-dichloroaniline with 2-(3-methylphenoxy)butyl bromide under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Catalysts like phase-transfer agents can enhance yields by improving reactant miscibility. Reaction progress is monitored via TLC or HPLC, and purification involves column chromatography using silica gel with ethyl acetate/hexane gradients .

Q. How does the molecular structure influence chemical reactivity and biological interactions?

  • Methodological Answer : The dichloro substituents on the aniline ring increase electrophilicity, favoring nucleophilic substitution reactions. The 3-methylphenoxy-butyl chain enhances lipophilicity, improving membrane permeability in biological systems. Computational docking studies (e.g., using AutoDock Vina) predict interactions with hydrophobic enzyme pockets, such as cytochrome P450 isoforms .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : NMR (¹H/¹³C) for verifying substituent positions and purity.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Methodological Answer : Perform comparative SAR studies using analogs with systematic substitutions (e.g., varying alkyl chain length or halogen positions). For example:

AnalogSubstituent ModificationsBioactivity (IC₅₀, μM)
Parent3,4-Cl; 3-methylphenoxy-butyl1.5 (A549 cells)
Analog A3,5-Cl; 4-methylphenoxy-butyl2.8
Analog B3,4-F; 3-methylphenoxy-propyl>10
Such data reveal that dichloro substitution and longer alkyl chains optimize activity .

Q. What experimental designs are effective for studying lipid metabolism modulation in hepatocytes?

  • Methodological Answer :

  • In Vitro Models : Use HepG2 cells treated with 10–100 µM compound for 24–48 hours.
  • Assays : Measure triglyceride accumulation via Oil Red O staining and quantify desaturase activity (e.g., SCD1) via qPCR or Western blot.
  • Controls : Include positive controls (e.g., fenofibrate) and validate with siRNA knockdown of target enzymes .

Q. How can computational modeling predict binding modes with molecular targets?

  • Methodological Answer :

Target Selection : Prioritize enzymes/receptors implicated in inflammation or cancer (e.g., COX-2, EGFR).

Docking Workflow : Prepare ligand (compound) and protein (PDB ID: 1CX2) files using PyMOL. Run simulations in GROMACS with CHARMM force fields.

Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values. Discrepancies may indicate allosteric binding sites requiring mutagenesis studies .

Q. What strategies mitigate cytotoxicity while retaining bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the phenoxy group to reduce off-target effects.
  • Co-Administration : Pair with CYP450 inhibitors (e.g., ketoconazole) to slow metabolic deactivation.
  • Dose Optimization : Conduct time-dependent cytotoxicity assays (e.g., MTT) to identify therapeutic windows .

Data Analysis & Experimental Design

Q. How should researchers address solubility challenges in biological assays?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO ≤0.1% v/v) or lipid-based carriers (liposomes).
  • Critical Micelle Concentration (CMC) : Determine via fluorescence spectroscopy using pyrene as a probe.
  • Validation : Confirm solubility via dynamic light scattering (DLS) to detect aggregation .

Q. What statistical approaches are suitable for analyzing dose-response relationships?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s test for cell viability assays).
  • Reproducibility : Include triplicate runs and report SEM/confidence intervals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline
Reactant of Route 2
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3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.